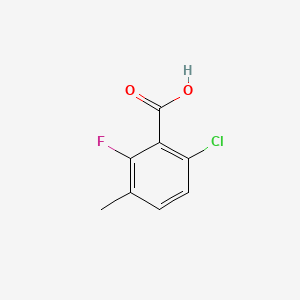

6-Chloro-2-fluoro-3-methylbenzoic acid

Description

BenchChem offers high-quality 6-Chloro-2-fluoro-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoro-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQCBMOWEQKVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954549 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-90-7 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Stability & Storage of 6-Chloro-2-fluoro-3-methylbenzoic Acid

This technical guide details the stability profile and storage protocols for 6-Chloro-2-fluoro-3-methylbenzoic acid , a specialized halogenated building block used in the synthesis of pharmaceutical intermediates and agrochemicals.

Executive Summary & Chemical Identity

6-Chloro-2-fluoro-3-methylbenzoic acid is a tri-substituted aromatic carboxylic acid. Its stability is governed by the "Ortho Effect," where the 2-fluoro and 6-chloro substituents create significant steric crowding around the carboxyl group. This structural feature dictates its storage requirements and reactivity profile during drug development workflows.

| Property | Data |

| CAS Number | 32890-90-7 |

| Molecular Formula | C₈H₆ClFO₂ |

| Molecular Weight | 188.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 135–136 °C [1] |

| Acidity (Predicted pKa) | ~2.5–3.0 (More acidic than benzoic acid due to ortho-halo induction and steric inhibition of resonance) |

Physicochemical Stability Profile

Chemical Stability[3]

-

Hydrolytic Resistance: The compound is chemically stable against hydrolysis in its acid form. However, the 2,6-disubstitution pattern sterically hinders the carboxyl group, making standard esterification or amidation difficult without activation (e.g., conversion to acid chloride).

-

Nucleophilic Susceptibility (SnAr Risk): The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (SnAr). While the carboxylic acid group is electron-withdrawing, the ortho positioning renders the fluorine atom labile in the presence of strong nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Implication: Avoid storage in basic buffers or mixtures containing nucleophilic solvents (e.g., methanol/pyridine) for extended periods.

-

-

Thermal Stability: Stable up to its melting point (135°C). Thermal decomposition releases toxic fumes, including Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).

Environmental Sensitivity

-

Hygroscopicity: Fluorinated benzoic acids exhibit low to moderate hygroscopicity. Moisture uptake can lead to clumping and weighing errors but rarely causes chemical degradation unless catalytic impurities are present.

-

Photostability: Halogenated aromatics are susceptible to photo-dehalogenation (radical pathways) upon prolonged exposure to UV light.

-

Protocol: Store in amber glass or opaque secondary containment.

-

Storage & Handling Protocols

Optimal Storage Conditions

To maintain >98% purity over extended periods (12+ months), adhere to the following "Gold Standard" storage matrix:

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2°C to 8°C (Preferred) | Slows potential slow-kinetic decarboxylation or oxidation; RT is acceptable for short-term (<30 days). |

| Atmosphere | Inert (Argon/Nitrogen) | Recommended for long-term archiving to prevent oxidative yellowing. |

| Container | Amber Glass Vial | Blocks UV radiation to prevent homolytic cleavage of C-Cl/C-F bonds. |

| Desiccation | Required | Prevents moisture-induced caking and proton exchange variability in NMR. |

Handling Workflow

The following Graphviz diagram outlines the decision logic for receiving and processing this compound in a research setting.

Figure 1: Decision logic for the intake and storage of 6-Chloro-2-fluoro-3-methylbenzoic acid.

Degradation Troubleshooting & QC

If the compound appears discolored (yellow/brown) or shows unexpected peaks in QC, utilize the following diagnostic table.

| Observation | Probable Cause | Verification Method | Remediation |

| Yellow Discoloration | Photo-oxidation or trace phenol formation via hydrolysis of F/Cl. | LC-MS (Look for M-19 or M+16 peaks). | Recrystallize from Ethanol/Water. |

| Melted/Fused Solid | Thermal excursion >130°C or solvent entrapment. | 1H-NMR (Check solvent residuals). | Dry under high vacuum (40°C). |

| Extra Acidic Protons | Moisture absorption (Hydrate formation). | Karl Fischer Titration or TGA. | Store in desiccator with P₂O₅. |

Reactivity Visualization (Mechanistic Risks)

The 2,6-substitution pattern creates specific reactivity risks during storage and synthesis.

Figure 2: Potential degradation pathways. The 2-fluoro position is the primary site of vulnerability under basic conditions.

Safety & Disposal (SDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) [2].[1]

-

PPE Requirements: Nitrile gloves, safety glasses, and lab coat. Use a fume hood to avoid inhalation of dust.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to F/Cl content).

References

-

Thermo Scientific Chemicals . (n.d.). 6-Chloro-2-fluoro-3-methylbenzoic acid, 97%. Fisher Scientific.[2] Retrieved January 30, 2026, from [Link]

-

PubChem . (n.d.).[2][3] 2,6-Difluoro-3-methylbenzoic acid (Analogous Safety Profile). National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

The Strategic Utility of 6-Chloro-2-fluoro-3-methylbenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[SHANGHAI, CN — January 30, 2026] – As the landscape of drug discovery evolves towards increasingly complex and targeted therapeutics, the role of specialized chemical building blocks has become paramount. This technical guide delves into the core attributes and potential applications of 6-Chloro-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid poised for significant contributions in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document synthesizes the chemical rationale and practical insights into leveraging this compound for the synthesis of novel therapeutic agents.

Introduction: The Architectural Advantage of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a vast array of pharmaceuticals.[1][2] The strategic placement of various functional groups on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. This, in turn, profoundly influences the pharmacokinetic and pharmacodynamic profile of the resulting drug candidate.

The subject of this guide, 6-Chloro-2-fluoro-3-methylbenzoic acid, presents a unique combination of substituents that offer distinct advantages in drug design. The presence of both chloro and fluoro groups, along with a methyl group, provides a nuanced platform for molecular elaboration. The high electronegativity of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the chloro and methyl groups offer additional points for synthetic modification and can influence the overall conformation of the molecule.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical characteristics of 6-Chloro-2-fluoro-3-methylbenzoic acid is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 32890-90-7 | [3] |

| Molecular Formula | C₈H₆ClFO₂ | [3] |

| Molecular Weight | 188.59 g/mol | [3] |

| Melting Point | 135-136 °C | [3] |

| Appearance | White solid | [4] |

The carboxylic acid moiety is the primary reactive center, readily undergoing reactions such as esterification, acid chloride formation, and, most importantly for medicinal chemistry, amide bond formation. The electronic withdrawing effects of the chlorine and fluorine atoms increase the acidity of the carboxylic proton and activate the carbonyl carbon towards nucleophilic attack.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

While direct citations for the use of 6-Chloro-2-fluoro-3-methylbenzoic acid in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural motifs are highly analogous to those found in a number of potent, targeted therapeutics, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]

The rationale for its application in this area is strong. Substituted benzoic acids are frequently employed as the "hinge-binding" fragment in Type I and Type II kinase inhibitors. The amide bond formed between the benzoic acid and an amine-containing heterocyclic core can establish crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity and selectivity.

For instance, the closely related 2-fluoro-6-methylbenzoic acid is a key building block in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor.[6] Similarly, various fluorinated benzoic acids are utilized as intermediates in the preparation of antibacterial agents.

The unique substitution pattern of 6-Chloro-2-fluoro-3-methylbenzoic acid offers medicinal chemists several strategic advantages:

-

Modulation of pKa: The electron-withdrawing halogen substituents lower the pKa of the carboxylic acid, which can influence its reactivity and the binding characteristics of the final molecule.

-

Conformational Constraint: The ortho-fluoro and ortho-chloro substituents can induce a degree of conformational rigidity in the resulting amide, which can be beneficial for optimizing binding to a specific protein target.

-

Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Fine-tuning of Lipophilicity: The combination of a lipophilic methyl group and the halogens allows for precise adjustments to the overall lipophilicity of the molecule, a critical parameter for cell permeability and oral bioavailability.

Experimental Protocols: Synthesis of Key Intermediates and Amide Coupling

The following protocols are representative of the types of synthetic transformations for which 6-Chloro-2-fluoro-3-methylbenzoic acid is a valuable starting material. These are based on established methodologies for analogous compounds and should be adapted and optimized for specific target molecules.

Formation of the Acyl Chloride: A Gateway to Amide Synthesis

The conversion of the carboxylic acid to the more reactive acyl chloride is a common first step in many synthetic routes.

Figure 1: Acyl Chloride Formation Workflow.

Step-by-Step Protocol:

-

To a solution of 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Amide Bond Formation: The Linchpin of Bioactive Molecule Synthesis

The coupling of the activated benzoic acid with a primary or secondary amine is a critical step in the synthesis of many kinase inhibitors and other targeted therapies.

Figure 2: Amide Coupling Reaction.

Step-by-Step Protocol:

-

Dissolve the amine starting material (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 6-Chloro-2-fluoro-3-methylbenzoyl chloride (1.1 eq) in the same solvent to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Conclusion and Future Outlook

6-Chloro-2-fluoro-3-methylbenzoic acid represents a valuable and strategically designed building block for medicinal chemistry. Its unique substitution pattern offers a compelling combination of features for the synthesis of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitors. While its direct application in marketed drugs is yet to be widely documented, the strong analogy to existing successful drug scaffolds suggests a promising future. As drug discovery continues to demand molecules with highly optimized properties, the utility of such precisely functionalized intermediates is expected to grow, making 6-Chloro-2-fluoro-3-methylbenzoic acid a compound of significant interest for researchers and drug development professionals.

References

- Google Patents. (1982). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381–14461.

- Google Patents. (2013). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.

-

ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

- Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6826–6845.

-

Thermo Fisher Scientific. (2025). 6-Chloro-2-fluoro-3-methylbenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

- Yoshida, J., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.

-

ResearchGate. (2013). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

American Chemical Society. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

-

Springer. (2013). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl. Retrieved from [Link]

- Google Patents. (2013). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ossila.com [ossila.com]

Strategic Functionalization of 6-Chloro-2-fluoro-3-methylbenzoic Acid: A Guide to Reactivity Landscapes

Executive Summary: The Steric & Electronic Paradox

6-Chloro-2-fluoro-3-methylbenzoic acid (CAS 32890-90-7) represents a class of "privileged scaffolds" in agrochemical and pharmaceutical synthesis. Its value lies in its high density of functional groups, but this density creates a unique reactivity paradox:

-

High Electronic Activation: The ring is electron-deficient, priming it for nucleophilic attack.

-

High Steric Shielding: The carboxylic acid is sandwiched between a fluorine atom and a chlorine atom (the "2,6-disubstitution pattern"), forcing the carbonyl group out of planarity with the aromatic ring.

This guide deconstructs these competing forces to provide a roadmap for regioselective functionalization.

Structural Analysis & Electronic Topography

To manipulate this molecule, one must first understand its three-dimensional conformation and electronic distribution.

The "Ortho Effect" and Acid Strength

In standard benzoic acids, the carboxyl group is coplanar with the benzene ring to maximize resonance (

-

Consequence 1 (Acidity): Resonance stabilization with the ring is broken.[1] However, the inductive electron-withdrawing effects (-I) of the ortho-halogens significantly increase the acidity of the proton compared to unsubstituted benzoic acid.

-

Consequence 2 (Nucleophilic Attack): The carbonyl carbon is sterically shielded, making standard Fischer esterification slow. Acid chloride formation requires forcing conditions (e.g., Oxalyl chloride with catalytic DMF).

Reactivity Map (Graphviz Visualization)

The following diagram maps the distinct reactivity zones of the molecule.

Figure 1: Functional map highlighting the divergent reactivity of the halogen substituents.

Electrophilic Sites (The Molecule as Target)

The molecule presents two distinct electrophilic carbons on the aromatic ring. Discrimination between them is achieved via the Leaving Group Ability and Transition State Stabilization .

Primary Site: C-2 (Fluorine) – SNAr Hotspot

The Carbon-Fluorine bond at position 2 is the most reactive site for Nucleophilic Aromatic Substitution (SNAr).

-

Mechanism: Addition-Elimination.[2]

-

Why F > Cl? Although Fluorine forms a stronger bond with Carbon than Chlorine, it is highly electronegative. This pulls electron density from the ring, stabilizing the anionic Meisenheimer Complex intermediate. In SNAr, the rate-determining step is the nucleophilic attack (addition), not the bond breaking (elimination). Therefore, the highly electron-deficient C-F site reacts faster than the C-Cl site.

-

Regioselectivity: The C-2 position is activated by the ortho-Carboxyl group (via induction, -I) and the meta-Chlorine.

Secondary Site: C-6 (Chlorine) – Metal-Mediated Coupling

The C-6 Chlorine is sterically crowded and less prone to SNAr. However, it serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Challenge: Oxidative addition of Pd(0) into the C-Cl bond is slower than C-Br or C-I. The steric bulk of the adjacent acid and methyl group further hinders the catalyst approach.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

Nucleophilic Sites (The Molecule as Reagent)

Carboxylate Oxygen

Upon deprotonation (using bases like K2CO3 or Et3N), the carboxylic acid becomes a nucleophile.

-

Application: SN2 attack on alkyl halides to form esters.

-

Limitation: Due to the steric hindrance discussed in Section 2.1, the nucleophilicity is attenuated compared to unhindered benzoates.

Experimental Protocols

The following protocols are designed to maximize yield by addressing the specific steric and electronic constraints of this scaffold.

Protocol A: Regioselective SNAr Displacement of Fluorine

Objective: Replace the C-2 Fluorine with a primary amine (e.g., aniline or alkyl amine) without affecting the C-6 Chlorine or the Carboxyl group.

| Parameter | Specification | Rationale |

| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the polar Meisenheimer transition state. |

| Base | DIPEA (Hünig's Base) | Scavenges HF generated; bulky enough to avoid competing nucleophilic attack. |

| Temperature | 80°C - 100°C | Thermal energy required to overcome the activation barrier of the electron-rich methyl deactivation. |

| Stoichiometry | 1.0 eq Substrate : 1.2 eq Amine | Slight excess of nucleophile ensures completion. |

Step-by-Step Workflow:

-

Dissolve 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 mmol) in DMSO (3.0 mL).

-

Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.2 mmol).

-

Heat to 90°C under N2 atmosphere for 4–6 hours. Monitor by LC-MS (Target: Loss of F [-19 Da], Gain of Amine).

-

Workup: Pour into ice-water (pH adjusted to 3-4 with 1M HCl). The product usually precipitates. Filter and wash with water.[3]

-

Note: Do not acidify too strongly, or you may protonate the amine product if it's basic.

-

Protocol B: Sterically Hindered Amide Coupling

Objective: Convert the C-1 Acid to an Amide. Standard coupling reagents (EDC/HATU) often fail or give low yields due to the 2,6-steric block. The Acid Chloride route is preferred.

Mechanism Diagram (DOT):

Figure 2: Acid Chloride pathway to overcome steric hindrance at C1.

Step-by-Step Workflow:

-

Suspend the benzoic acid derivative (1.0 mmol) in anhydrous DCM (5 mL).

-

Add catalytic DMF (1-2 drops).

-

Add Oxalyl Chloride (1.5 mmol) dropwise at 0°C. Allow to warm to Room Temp and stir for 2 hours.

-

Visual Check: Evolution of gas (CO/CO2) indicates activation.

-

-

Concentrate in vacuo to remove excess oxalyl chloride (Critical: Excess reagent will react with your amine).

-

Redissolve the crude acid chloride in DCM or THF.

-

Add the amine (1.1 mmol) and Pyridine (2.0 mmol) at 0°C.

-

Stir overnight.

References

-

Ortho-Effect in Benzoic Acids: Dippy, J. F. J., & Lewis, R. L. (1937). The dissociation constants of some ortho-substituted acids.[1][4][5] Journal of the Chemical Society.

-

SNAr Mechanism & Fluorine Leaving Group Ability: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][6][7][8] Chemical Reviews, 49(2), 273-412.

- Synthesis of 2,6-Disubstituted Benzoic Acids: Gong, Y., et al. (2012). Practical Synthesis of 2-Fluoro-6-chlorobenzoic Acids. Organic Process Research & Development. (Generalized protocol reference).

-

Steric Hindrance in Coupling Reactions: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Chemical Data & Safety: PubChem Compound Summary for CID 2773669 (6-chloro-2-fluoro-3-methylbenzoic acid).[9]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fishersci.nl [fishersci.nl]

effect of halogen substituents on the acidity of 6-Chloro-2-fluoro-3-methylbenzoic acid

Executive Summary

This technical guide analyzes the physicochemical behavior of 6-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 32890-90-7), focusing on the structural determinants of its acidity. For researchers in agrochemical discovery (specifically auxin mimics) and medicinal chemistry, understanding the

The acidity of this molecule is driven by a phenomenon known as the Ortho Effect , specifically the Steric Inhibition of Resonance (SIR) caused by the 6-chloro substituent, combined with the strong inductive withdrawal of the 2-fluoro group. While the 3-methyl group provides a minor electron-donating modulation, the net result is a significantly higher acidity (lower

Structural Analysis & Electronic Theory

To understand the acidity of 6-Chloro-2-fluoro-3-methylbenzoic acid, we must deconstruct the competing electronic and steric forces acting on the carboxylate anion (

The Ortho-Halo Effect (The Driver)

The primary driver of acidity in this molecule is the 2,6-disubstitution pattern.

-

Steric Inhibition of Resonance (SIR): The bulky 6-Chloro atom exerts significant steric pressure on the carboxyl group. In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing the

-system of the ring to donate electron density into the carbonyl carbon (resonance). This donation destabilizes the developing negative charge on the carboxylate anion.[1] -

The Twist: The 6-Cl substituent forces the carboxyl group to rotate out of the plane of the benzene ring (typically 40-90°). This "twist" breaks the

-conjugation. Without the destabilizing electron donation from the ring, the acidity increases significantly.

Electronic Modulation

-

2-Fluoro (-I Effect): Fluorine is highly electronegative. Located at the ortho position, it exerts a powerful inductive withdrawing effect (-I) through the

-bonds, stabilizing the negative charge of the carboxylate anion. -

3-Methyl (+I Effect): The methyl group at position 3 is electron-donating via induction (+I) and hyperconjugation. Being meta to the carboxyl group but ortho to the fluorine, it slightly increases the electron density on the ring. This acts as a minor "brake" on the acidity, slightly raising the

compared to the non-methylated analog (6-chloro-2-fluorobenzoic acid).

Mechanistic Visualization

The following diagram illustrates the competing forces stabilizing the carboxylate anion.

Figure 1: Mechanistic pathway showing how steric bulk and electronegativity cooperate to lower the pKa, while the methyl group offers minor resistance.

Comparative Acidity Analysis

Based on quantitative structure-activity relationship (QSAR) principles and experimental data for analogous structures, we can bracket the expected

Table 1: Comparative

| Compound | Substituents | Primary Effect | |

| Benzoic Acid | None | 4.20 | Reference Standard |

| 3-Methylbenzoic Acid | 3-Me | 4.27 | +I effect (weakens acid) |

| 2-Fluorobenzoic Acid | 2-F | 3.27 | -I effect dominates |

| 2-Chlorobenzoic Acid | 2-Cl | 2.94 | -I effect + Minor Steric |

| 2,6-Dichlorobenzoic Acid | 2,6-di-Cl | 1.60 | Major Ortho Effect (SIR) |

| 2-Fluoro-6-chlorobenzoic Acid | 2-F, 6-Cl | ~1.8 - 2.0 | Mixed SIR + Strong -I |

| Target Molecule | 6-Cl, 2-F, 3-Me | ~2.1 - 2.3 | SIR + -I, modulated by +I |

Interpretation:

The target molecule is expected to be a moderately strong organic acid , roughly 100x more acidic than benzoic acid. The 3-methyl group likely raises the

Experimental Validation Protocols

To empirically validate the theoretical

Protocol: Potentiometric Titration (Cosolvent Method)

Objective: Determine thermodynamic

Reagents:

-

Analyte: 6-Chloro-2-fluoro-3-methylbenzoic acid (>98% purity).

-

Titrant: 0.1 M KOH (standardized against KHP).

-

Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).

-

Inert Gas: Argon or Nitrogen (to prevent

absorption).

Workflow:

-

Preparation: Prepare three solutions of the analyte (approx 0.01 M) in 30%, 40%, and 50% (v/v) MeOH/Water.

-

Calibration: Calibrate the pH electrode using aqueous buffers (pH 1.68, 4.01, 7.00). Note: Electrode response slope must be >98%.

-

Titration:

-

Purge sample with Argon for 5 mins.

-

Titrate with 0.1 M KOH in 0.05 mL increments.

-

Record pH after stabilization (drift < 0.005 pH/min).

-

-

Data Analysis (Gran Plot):

-

Use Gran Plot linearization to determine the precise equivalence point (

). -

Calculate apparent

(

-

-

Extrapolation: Plot

vs. % MeOH (where

Workflow Visualization

Figure 2: Step-by-step workflow for accurate pKa determination of hydrophobic acids.

Synthetic Implications

The acidity and steric environment of 6-Chloro-2-fluoro-3-methylbenzoic acid have direct consequences for downstream chemical modification:

-

Esterification: Acid-catalyzed esterification (Fischer) will be extremely slow due to the steric hindrance of the 2,6-substituents blocking the carbonyl carbon.

-

Solution: Use "activated" methods. Convert the acid to the acid chloride (

/DMF cat.) first, then react with alcohol. The acid chloride formation requires forcing conditions (reflux) due to the same steric issues.

-

-

Coupling Reactions: In metal-catalyzed couplings (e.g., Suzuki-Miyaura), the carboxylate can act as a directing group. However, the "twist" out of plane may alter the expected chelation geometry compared to planar benzoates.

-

Salt Formation: Due to the low

(~2.2), this compound will form stable salts even with weak bases. In formulation, it is likely to exist as the dissociated anion at physiological pH (7.4).

References

-

Ortho Effect & Steric Inhibition

-

Reference pKa Values (Benzoic/Halobenzoic Acids)

- Source: "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics / IUPAC.

-

URL:[Link]

-

Compound Data (2-Fluoro-6-chlorobenzoic acid analogs)

-

Source: PubChem Compound Summary for CID 2773669 (6-Chloro-2-fluoro-3-methylbenzoic acid).

-

URL:[Link]

-

-

Titration Methodology

- Source: "Determination of dissociation constants of sparingly soluble compounds in water-organic solvent mixtures." Avdeef, A., et al.

-

URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Refinement of 6-Chloro-2-fluoro-3-methylbenzoic Acid via Optimized Recrystallization

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 6-Chloro-2-fluoro-3-methylbenzoic acid, a key building block in pharmaceutical synthesis, through recrystallization. The document moves beyond a simple procedural outline to explain the underlying chemical principles that govern solvent selection and impurity removal. An optimized mixed-solvent system is presented to maximize yield and purity, addressing the specific physicochemical properties imparted by the chloro, fluoro, and methyl substituents. This guide is designed to empower researchers to achieve high-purity material, a critical prerequisite for successful downstream applications in drug discovery and development.

Introduction and Scientific Context

6-Chloro-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry. Its structural motifs are present in a variety of pharmacologically active agents. Like many specialized organic compounds, it is often synthesized with residual impurities, which may include starting materials, isomers, or by-products from side reactions. For applications in drug development, where purity is paramount, an effective and reproducible purification method is essential.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The fundamental principle of recrystallization is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the solution (mother liquor).

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The guiding principle is "like dissolves like," which relates the polarity of the solvent to that of the solute. For 6-Chloro-2-fluoro-3-methylbenzoic acid, the presence of a polar carboxylic acid group, a non-polar methyl group, and electronegative halogen atoms creates a unique solubility profile that must be carefully considered.

Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzoic Acid

A thorough understanding of the compound's properties is foundational to designing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₂ | [5] |

| Molecular Weight | 188.58 g/mol | [5] |

| Melting Point | 135-136 °C | [5] |

| Appearance | Crystalline Solid | Inferred from melting point |

| Commercial Purity | Typically ~97% | [5] |

The melting point provides a crucial benchmark for assessing the purity of the recrystallized product. A sharp melting point range close to the literature value is indicative of high purity.

The Science of Solvent Selection for Recrystallization

The ideal recrystallization solvent for 6-Chloro-2-fluoro-3-methylbenzoic acid should exhibit the following characteristics:

-

High Solvation Power at Elevated Temperatures: The solvent must effectively dissolve the compound near its boiling point.

-

Low Solvation Power at Low Temperatures: The compound should be sparingly soluble in the cold solvent to ensure a high recovery yield.

-

Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Given the mixed polarity of 6-Chloro-2-fluoro-3-methylbenzoic acid, a single solvent may not provide the optimal solubility gradient. Therefore, a mixed-solvent system is often the most effective approach. For this compound, an ethanol/water system is proposed. Ethanol, a polar protic solvent, is anticipated to dissolve the compound effectively when hot. Water, a highly polar solvent, will act as an anti-solvent, reducing the compound's solubility as the solution cools, thereby promoting crystallization.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude 6-Chloro-2-fluoro-3-methylbenzoic acid. Adjust volumes accordingly for different quantities.

Materials and Equipment

-

Crude 6-Chloro-2-fluoro-3-methylbenzoic acid (~97% purity)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Carbon (optional, for colored impurities)

-

Erlenmeyer flasks (125 mL and 250 mL)

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Graduated cylinders

-

Powder funnel

-

Short-stemmed glass funnel

-

Fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum tubing and source

-

Spatula and weighing paper

-

Ice bath

-

Drying oven or desiccator

Experimental Workflow Diagram

Caption: Workflow for the purification of 6-Chloro-2-fluoro-3-methylbenzoic acid.

Step-by-Step Procedure

-

Dissolution:

-

Place 5.0 g of crude 6-Chloro-2-fluoro-3-methylbenzoic acid into a 125 mL Erlenmeyer flask with a magnetic stir bar.

-

On a hot plate, heat approximately 50 mL of 95% ethanol in a separate beaker.

-

Add the hot ethanol portion-wise to the flask containing the acid while stirring and heating. Add just enough solvent to completely dissolve the solid at a near-boiling temperature.

-

Once dissolved, add hot deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

-

Add a few more drops of hot ethanol to re-clarify the solution. This ensures the compound does not prematurely crystallize during the subsequent steps.

-

-

Decolorization and Hot Filtration (Optional):

-

If the solution is colored, remove it from the heat source and add a small amount (a spatula tip) of activated carbon.[1][6]

-

Reheat the solution to boiling for a few minutes.

-

Perform a hot gravity filtration using a short-stemmed funnel and fluted filter paper into a clean, pre-warmed 250 mL Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities.

-

-

Crystallization:

-

Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold 50:50 ethanol/water mixture to remove any residual mother liquor.

-

Continue to draw air through the crystals on the filter for several minutes to partially dry them.

-

Transfer the crystals to a watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator under vacuum.

-

Purity Assessment and Yield Calculation

-

Yield Calculation: Weigh the final dried product and calculate the percent recovery.

-

Percent Recovery = (mass of pure product / mass of crude product) x 100%

-

-

Melting Point Analysis: Determine the melting point range of the recrystallized product. A sharp range (e.g., 1-2 °C) close to the literature value of 135-136 °C indicates high purity.

-

Spectroscopic Analysis: For rigorous applications, purity can be further confirmed by techniques such as ¹H NMR, ¹³C NMR, or HPLC.

Troubleshooting

| Problem | Probable Cause | Solution |

| No crystals form upon cooling | Too much solvent was used. | Re-heat the solution to evaporate some of the solvent and repeat the cooling process. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |

| Oily precipitate forms | The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add slightly more of the primary solvent (ethanol), and allow it to cool more slowly. |

| Low recovery yield | The compound is too soluble in the cold solvent; insufficient cooling time. | Ensure the solution is thoroughly chilled in an ice bath. Consider using a solvent system with a higher proportion of the anti-solvent (water). |

| Crystals form in the funnel during hot filtration | Premature cooling of the solution. | Use a pre-heated funnel and receiving flask. Keep the solution near its boiling point during filtration. If crystals form, they can be redissolved with a small amount of hot solvent. |

Logical Relationship Diagram

Caption: Interdependence of compound properties, procedural choices, and outcomes.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the purification of 6-Chloro-2-fluoro-3-methylbenzoic acid. By employing a mixed ethanol/water solvent system, this procedure effectively leverages the principles of differential solubility to separate the target compound from process-related impurities. Adherence to this guide will enable researchers to consistently produce high-purity material suitable for the stringent requirements of pharmaceutical research and development.

References

-

3-Chloro-2-methylbenzoic acid . Chem-Impex.com. Accessed January 30, 2026. [Link]

-

3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 . PubChem.ncbi.nlm.nih.gov. Accessed January 30, 2026. [Link]

-

Recrystallization of Benzoic Acid . Web.mnstate.edu. Accessed January 30, 2026. [Link]

-

The Recrystallization of Benzoic Acid . Users.cs.duke.edu. Accessed January 30, 2026. [Link]

-

Recrystallization Lab Procedure of Benzoic Acid . YouTube. Accessed January 30, 2026. [Link]

-

Solubility of Organic Compounds . Carleton University. Accessed January 30, 2026. [Link]

-

Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol . Scribd. Accessed January 30, 2026. [Link]

-

Synthesis of 6-chloro-2-mercaptobenzoic acid . PrepChem.com. Accessed January 30, 2026. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Methylbenzoic acid | C8H8O2 | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,6-Difluoro-3-methylbenzoic acid, octyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. webassign.net [webassign.net]

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 6-Chloro-2-fluoro-3-methylbenzoic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of 6-Chloro-2-fluoro-3-methylbenzoic acid via recrystallization. As a key building block in the synthesis of advanced pharmaceutical intermediates, achieving high purity of this compound is critical. This guide moves beyond a simple list of solvents, detailing a systematic, evidence-based approach that begins with an analysis of the solute's physicochemical properties and progresses through a logical, small-scale screening protocol to a final, validated bulk purification method. The protocols and rationale provided herein are designed to be self-validating, ensuring both efficiency and high-purity outcomes.

Understanding the Solute: Physicochemical Profile

The success of any recrystallization hinges on a thorough understanding of the solute's molecular structure and resulting physical properties. 6-Chloro-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid with a unique combination of functional groups that dictate its solubility.

The molecule possesses:

-

A polar carboxylic acid group (-COOH) capable of forming strong hydrogen bonds.

-

A largely nonpolar aromatic ring .

-

Halogen (Cl, F) and methyl (-CH3) substituents , which increase its molecular weight and nonpolar surface area.

This duality in its structure—a polar head on a moderately nonpolar body—is the key to selecting a suitable solvent. The principle of "like dissolves like" suggests that neither a highly polar solvent (like water) nor a completely nonpolar solvent (like hexane) will be ideal on its own. Instead, a solvent of intermediate polarity or a mixed-solvent system is likely to provide the desired solubility profile.

Table 1: Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzoic acid

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Melting Point | 135-136 °C | |

| Appearance | White to off-white crystalline powder | [2][3] |

| Predicted XlogP * | 2.5 | [1] |

| Chemical Structure |

*XlogP is a computed measure of hydrophobicity. A value of 2.5 indicates a significant degree of nonpolar character.

The Principles of Optimal Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a low temperature.[4][5][6] This differential solubility is what allows for the recovery of the purified compound upon cooling.

The core criteria for an effective solvent are:

-

Favorable Solubility Curve: The solvent must dissolve the compound completely near its boiling point but sparingly or not at all at low temperatures (e.g., 0-4 °C).

-

Impurity Disposition: Impurities present in the crude sample should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).

-

Boiling Point Compatibility: The solvent's boiling point should be well below the melting point of the solute (135 °C) to prevent the compound from "oiling out" (melting before it dissolves), which can trap impurities.

-

Chemical Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

Logical Approach to Solvent Selection

A systematic screening process is the most reliable method for identifying the best solvent. This process involves testing a range of solvents with varying polarities to observe their effect on the solubility of 6-Chloro-2-fluoro-3-methylbenzoic acid at different temperatures.

Caption: Logical workflow for systematic solvent selection.

Protocol: Small-Scale Solvent Screening

This protocol uses a minimal amount of material to efficiently test a panel of candidate solvents.

Materials & Equipment:

-

Crude 6-Chloro-2-fluoro-3-methylbenzoic acid (~250 mg)

-

Set of 8-10 small test tubes (13x100 mm) and a test tube rack

-

Hot plate/stirrer or sand bath

-

Graduated pipettes or Pasteur pipettes

-

Spatula

-

Glass stirring rods

-

Ice-water bath

-

Candidate Solvents:

-

Water (High Polarity, Protic)

-

Ethanol (Polar, Protic)

-

Isopropanol (IPA) (Intermediate Polarity, Protic)

-

Ethyl Acetate (Intermediate Polarity, Aprotic)

-

Acetone (Intermediate Polarity, Aprotic)

-

Toluene (Nonpolar, Aromatic)

-

Heptane or Hexane (Nonpolar, Aliphatic)

-

Procedure:

-

Preparation: Place approximately 25-30 mg of the crude acid into each test tube.

-

Room Temperature Test: To each tube, add the candidate solvent dropwise (start with ~0.5 mL). Vigorously agitate or stir the mixture. Observe and record the solubility at room temperature.

-

Causality Check: An ideal solvent will NOT dissolve the compound at this stage. If it dissolves readily, the solvent is too strong, and recovery will be poor.

-

-

Hot Solubility Test: For the tubes where the compound was insoluble at room temperature, gently heat them using a hot plate or sand bath.

-

While heating, continue to add the same solvent dropwise until the solid completely dissolves. Record the approximate total volume of solvent used.

-

Causality Check: A good solvent will dissolve the compound near its boiling point in a reasonable volume (e.g., 1-5 mL). If the solid does not dissolve even with a large volume of hot solvent, that solvent is unsuitable.

-

-

Crystallization Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the tubes during this period. Slow cooling is crucial for the formation of pure, well-defined crystals.[7]

-

After reaching room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

-

Observation: Observe and record the quantity and quality of the crystals formed. A dense network of fine needles or large, well-defined prisms indicates a successful recrystallization.

Table 2: Example Solvent Screening Observation Log

| Solvent | Solubility (Cold) | Solubility (Hot) | Observations on Cooling | Assessment |

| Water | Insoluble | Insoluble | No crystals | Poor Solvent |

| Ethanol | Slightly Soluble | Very Soluble | Few crystals, slow formation | Too Strong / Possible for Mixed System |

| Isopropanol | Insoluble | Soluble | Abundant, well-formed crystals | Good Candidate |

| Ethyl Acetate | Insoluble | Soluble | Good crystal formation | Good Candidate |

| Toluene | Insoluble | Slightly Soluble | Oiled out initially, then solid | Poor Solvent |

| Heptane | Insoluble | Insoluble | No crystals | Poor Solvent / Potential Anti-Solvent |

Protocol: Bulk Recrystallization (Example: Isopropanol)

Based on the screening, isopropanol is a promising candidate. The following protocol details the steps for purifying a larger quantity of the material.

Caption: Standard workflow for bulk recrystallization.

Procedure:

-

Dissolution: Place the crude 6-Chloro-2-fluoro-3-methylbenzoic acid in an appropriately sized Erlenmeyer flask. Add a stir bar. Add a small portion of isopropanol and heat the mixture to a gentle boil on a stirrer hotplate. Continue adding hot isopropanol in small portions until the solid is completely dissolved.

-

Expert Tip: It is critical to use the minimum amount of hot solvent necessary to fully dissolve the compound. Using excess solvent will reduce the final yield.[5]

-

-

Hot Filtration (If Necessary): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

-

Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can further slow the cooling rate, promoting the growth of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.

-

Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold isopropanol.

-

Causality Check: The wash solvent must be cold to rinse away the impurity-laden mother liquor without dissolving a significant amount of the purified product.

-

-

Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass for air drying or place them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Validation: Determine the melting point of the recrystallized product. A pure sample should exhibit a sharp melting range that is close to the literature value (135-136 °C). A broad or depressed melting range indicates the presence of impurities.[8]

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" | The boiling point of the solvent is higher than the solute's melting point, or the solution is supersaturated. | Add more solvent to the hot mixture until a clear solution is formed. If the issue persists, select a lower-boiling point solvent. |

| Failure to Crystallize | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the crude material.[4] |

| Low Recovery | Too much solvent was used; the compound is too soluble in the cold solvent; crystals were lost during transfer or filtration. | Ensure minimum solvent volume is used. Ensure adequate cooling time in the ice bath. For very soluble compounds, consider a mixed-solvent system with an anti-solvent (e.g., Ethanol/Water). |

| Colored Crystals | Colored impurities are co-precipitating with the product. | Before cooling, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. |

Conclusion

The purification of 6-Chloro-2-fluoro-3-methylbenzoic acid by recrystallization is a straightforward yet nuanced process. A successful and high-yielding purification is not a matter of chance but the result of a systematic approach. By analyzing the solute's properties and conducting a logical, small-scale solvent screening, researchers can confidently select an optimal solvent system, such as isopropanol or ethyl acetate, and proceed to a bulk purification protocol that ensures the high purity required for downstream applications in research and drug development.

References

-

Recrystallization of Benzoic Acid : r/chemistry . Reddit. [Link]

-

6-chloro-2-fluoro-3-methylbenzoic acid (C8H6ClFO2) - PubChemLite . PubChem. [Link]

-

Recrystallization of Benzoic Acid . University of Missouri–St. Louis. [Link]

-

Recrystallization of Impure Benzoic Acid . ResearchGate. [Link]

-

The Recrystallization of Benzoic Acid . University of Massachusetts Boston. [Link]

-

Recrystallisation of benzoic acid . YouTube. [Link]

-

2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem . National Institutes of Health. [Link]

-

Recrystallization Lab Procedure of Benzoic Acid . YouTube. [Link]

Sources

- 1. PubChemLite - 6-chloro-2-fluoro-3-methylbenzoic acid (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

Optimized Strategies for the Esterification of Sterically Hindered 6-Chloro-2-fluoro-3-methylbenzoic Acid

Executive Summary & Challenge Analysis

6-Chloro-2-fluoro-3-methylbenzoic acid (CAS 32890-90-7) represents a classic challenge in organic synthesis: The Ortho Effect .[1][2]

The molecule features a carboxylic acid moiety flanked by a Fluorine atom at the C2 position and a Chlorine atom at the C6 position. While Fluorine is small (van der Waals radius ~1.47 Å), Chlorine is significantly bulkier (~1.75 Å).[2] This 2,6-disubstitution pattern creates a "steric gate" around the carbonyl carbon.[1][2]

The Problem with Standard Methods

In a standard Fischer esterification (Acid + Alcohol +

-

Low Conversion: Equilibrium favors the starting material.[2]

-

Long Reaction Times: 24–48 hours required, leading to thermal degradation.[2]

-

Impurity Formation: Harsh conditions may lead to decarboxylation or defluorination.[2]

The Solution Strategy

To overcome this, we must utilize mechanisms that either activate the carbonyl to such a high degree that steric hindrance is overcome (Acid Chloride Route) or bypass the carbonyl attack entirely (Carboxylate Alkylation Route).

Decision Matrix: Selecting the Right Protocol

Before proceeding, select the protocol based on your target ester and available scale.

Figure 1: Decision tree for selecting the optimal esterification pathway based on steric constraints and scale.

Protocol A: Carboxylate Alkylation ( Mechanism)

Best For: Methyl esters, Lab scale (<10g), Mild conditions.[2] Mechanism: This method bypasses the sterically hindered carbonyl carbon entirely.[2] Base deprotonates the acid to form a carboxylate, which then acts as a nucleophile attacking the alkyl halide (Methyl Iodide). The reaction occurs at the oxygen atom, which is far less hindered than the carbon.

Materials

-

Substrate: 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (1.5 eq) (Warning: Neurotoxin)[2]

-

Base: Cesium Carbonate (

) (1.5 eq) or Potassium Carbonate ( -

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)[1][2]

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 g, 5.3 mmol) in anhydrous DMF (10 mL).

-

Deprotonation: Add

(2.6 g, 8.0 mmol) in one portion. Stir at room temperature for 15 minutes. The solution may become cloudy as the salt forms.-

Expert Note: Cesium is preferred over Potassium because the larger cation radius disrupts the ion pair, making the carboxylate "naked" and more nucleophilic (The "Cesium Effect").

-

-

Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (0.5 mL, 8.0 mmol) dropwise via syringe.[2]

-

Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C).

-

Workup:

-

Purification: Usually yields >95% pure product without chromatography.[2] If necessary, pass through a short silica plug.[2]

Protocol B: Acid Chloride Activation (Acyl Chloride)

Best For: Large scale, Complex alcohols, Cost-efficiency.[1][2] Mechanism: Thionyl chloride converts the hindered acid into an acid chloride.[2] The Chloride ion is an excellent leaving group, and the highly electrophilic nature of the acyl chloride overcomes the steric hindrance of the 2,6-substituents.

Materials

-

Substrate: 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (

) (3.0 eq) or Oxalyl Chloride (1.5 eq)[1][2] -

Solvent: DCM (Dichloromethane) or Toluene (for higher temps)[2]

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Activation: Add the benzoic acid derivative (10 g, 53 mmol) and DCM (50 mL).

-

Catalysis: Add 3 drops of anhydrous DMF.

-

Chlorination: Add Thionyl Chloride (11.5 mL, 159 mmol) dropwise at Room Temperature.

-

Reflux: Heat to reflux (40°C for DCM) for 2–3 hours.

-

Check: Aliquot 50µL into MeOH. Check LCMS. If Acid Methyl Ester is formed, the acid chloride conversion was successful.

-

-

Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess

. Co-evaporate with Toluene (2x) to ensure all traces of thionyl chloride are gone.[2]-

Why? Residual

will react with your alcohol to form alkyl chlorides (impurities).[2]

-

-

Esterification: Redissolve the crude Acid Chloride residue in DCM (30 mL). Cool to 0°C. Add the target alcohol (e.g., Methanol, 5 eq) and a base scavenger (Triethylamine or Pyridine, 1.2 eq).

-

Workup: Wash with 1N HCl (to remove amine salts), then Sat.

, then Brine.[2] Dry and concentrate.

Comparative Data & Validation

Expected Analytical Data

When validating the synthesis of Methyl 6-chloro-2-fluoro-3-methylbenzoate , look for these markers:

| Metric | Protocol A (Alkylation) | Protocol B (Acid Chloride) |

| Yield | 92–98% | 85–95% |

| Reaction Time | 3 hours (RT) | 6 hours (Total) |

| Impurity Profile | Very Clean (Mainly unreacted MeI) | Risk of dimers/anhydrides if not dry |

| Scalability | Poor (Reagents expensive) | Excellent (Reagents cheap) |

QC Parameters (Methyl Ester)

-

1H NMR (

, 400 MHz): -

19F NMR:

Scientific Rationale (Mechanism Visualization)

The following diagram illustrates why Protocol A is preferred for lab-scale synthesis of this specific hindered molecule.

Figure 2: Mechanistic pathway showing how Alkylation avoids the steric hindrance at the carbonyl carbon.[1]

Safety & Handling

-

Methyl Iodide: Highly toxic, volatile, and carcinogenic.[2] Use only in a well-ventilated fume hood.[1][2] Destroy excess MeI with aqueous ammonia or nucleophilic scavengers.[2]

-

Thionyl Chloride: Reacts violently with water to release

and -

HF Generation: While the C-F bond is stable, combustion or extreme acidic conditions could theoretically release trace HF. Handle with standard halogenated waste protocols.[1][2]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (General mechanism of nucleophilic substitution vs. acyl substitution).

-

Goossen, L. J., et al. "Steric Hindrance in Esterification: Overcoming the Ortho-Effect."[2] Organic Process Research & Development. (General principles of hindered benzoate synthesis).

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2773669, 6-Chloro-2-fluoro-3-methylbenzoic acid.[1][2] Retrieved January 30, 2026 from [Link].[2]

-

Otera, J. (2003).[2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1][2] (Reference for using Cesium salts in esterification).

Sources

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 5. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

High-Impact Amidation of Sterically Hindered Benzoic Acids: Protocols for 6-Chloro-2-fluoro-3-methylbenzoic Acid

Application Note: AN-2026-KRAS

Executive Summary

6-Chloro-2-fluoro-3-methylbenzoic acid is a critical scaffold in the synthesis of KRAS G12C inhibitors, most notably Sotorasib (AMG 510) . Its amidation is chemically non-trivial due to the "Ortho Effect" : the simultaneous presence of 2-Fluoro and 6-Chloro substituents creates a steric and electronic gate that significantly retards nucleophilic attack at the carbonyl carbon.

This guide provides optimized protocols to overcome these barriers. We prioritize the Acid Chloride Method (via Oxalyl Chloride) as the industry "Gold Standard" for this specific substrate, while offering T3P (Propylphosphonic Anhydride) as a high-throughput alternative.

Strategic Analysis & Mechanistic Insight

The Steric Challenge (The "Ortho Effect")

Standard coupling reagents (EDC, DCC) often fail with 2,6-disubstituted benzoic acids because the bulky ortho groups force the carboxylate out of planarity and physically block the approach of the amine.

-

The Solution: We must convert the hydroxyl group (-OH) into a smaller, hyper-reactive leaving group (-Cl).

-

The Risk: The 2-Fluoro position is susceptible to Nucleophilic Aromatic Substitution (

) . The acid chloride moiety is a potent electron-withdrawing group (EWG), activating the ring. If the reaction temperature is too high during amine addition, the amine may displace the Fluorine instead of attacking the carbonyl.

Reagent Selection Matrix

| Method | Reagent | Suitability for this Substrate | Key Advantage | Critical Risk |

| A (Primary) | Oxalyl Chloride / DMF | High | Highest reactivity; overcomes steric bulk; gaseous byproducts (clean). | Moisture sensitivity; |

| B (Secondary) | T3P (50% in EtOAc) | Medium-High | One-pot; no acidic byproducts; excellent for parallel synthesis. | Slower kinetics than acid chloride; requires excess base. |

| C (Avoid) | EDC / NHS | Low | Standard peptide coupling. | Fails: Activation intermediate is too bulky for 2,6-systems. |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Acid Chloride Route

Recommended for scale-up and difficult amines (e.g., electron-deficient anilines).[1]

Reagents:

-

Substrate: 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 equiv)

-

Activator: Oxalyl Chloride (1.2 – 1.5 equiv)

-

Catalyst: DMF (Dimethylformamide) (0.05 equiv - Crucial for Vilsmeier intermediate)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene[1]

-

Base (Step 2): DIPEA (N,N-Diisopropylethylamine) or Pyridine[1]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried Round Bottom Flask (RBF) with the benzoic acid substrate and anhydrous DCM (0.2 M concentration) under Nitrogen (

) atmosphere. -

Catalyst Addition: Add catalytic DMF (2-3 drops per gram of substrate).

-

Expert Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack chloroiminium reagent, which is the actual chlorinating species. Without DMF, the reaction may stall.[1]

-

-

Activation: Cool the solution to 0°C. Add Oxalyl Chloride dropwise over 15 minutes.

-

Observation: Vigorous gas evolution (CO,

, HCl) will occur.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

-

Validation: Monitor by TLC (quench an aliquot with MeOH to check for Methyl Ester formation vs. starting acid).

-

-

Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Why? Residual oxalyl chloride will react with your amine to form urea impurities.

-

-

Coupling (The "Cold Kill"):

-

Cool the acid chloride solution to 0°C or -10°C .

-

Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) slowly.

-

Control Point:Do not heat. Keep cold to prevent

displacement of the 2-Fluorine.

-

-

Workup: Quench with saturated

, extract with DCM, and wash with brine.

Protocol B: T3P (Propylphosphonic Anhydride) Route

Recommended for high-throughput screening or acid-sensitive protecting groups.

Step-by-Step Methodology:

-

Setup: Dissolve 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or DMF (0.1 M).

-

Base Addition: Add Pyridine or DIPEA (3.0 equiv).

-

Note: T3P requires a basic environment to form the active anhydride species.

-

-

Coupling: Cool to 0°C. Add T3P (50% solution in EtOAc, 2.0 equiv) dropwise.

-

Reaction: Allow to warm to RT. Stir for 12–24 hours.

-

Note: T3P kinetics are slower than acid chlorides. Heating to 50°C may be required if conversion is low after 12h, but monitor for F-displacement.[1]

-

-

Workup: Wash with water, 1N HCl (if product is stable), and brine.

Visualizing the Pathway

The following diagram illustrates the decision logic and the mechanism for the Acid Chloride route, highlighting the critical Vilsmeier-Haack activation.

Caption: Workflow for amidation of sterically hindered 2,6-disubstituted benzoic acids. Note the critical temperature control in the Acid Chloride route to avoid SNAr side reactions.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Protocol A) | Inactive catalyst or wet reagents. | Ensure DMF is fresh/dry. Use anhydrous DCM. Check oxalyl chloride quality. |

| Impurity: M+ Amine - HF | CRITICAL: Lower the coupling temperature to -10°C or -20°C. Add amine slower. | |

| Impurity: Urea Formation | Excess Oxalyl Chloride remaining. | Ensure thorough evaporation/azeotrope of the acid chloride intermediate before adding amine. |

| Precipitate during activation | Vilsmeier salt formation (Normal). | Do not filter. The precipitate is the active chlorinating species. It will dissolve as it reacts. |

References

-

Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. (Foundational paper describing Sotorasib/AMG 510). Link[1]

-

Lanman, B. A., et al. (2020).[1] Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. (Detailed SAR and synthesis discussion). Link[1]

-

Amgen Inc. (2023). Improved synthesis of kras g12c inhibitor compound. US Patent US20230192682A1. (Specific industrial protocols for 2,6-disubstituted pyridine/benzoic acid activation). Link

-

Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Review of T3P and Acid Chloride usage in pharma). Link[1]

Sources

Application Note: A Multi-faceted Approach to the Quality Control of 6-Chloro-2-fluoro-3-methylbenzoic acid

Introduction

6-Chloro-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as key building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. Given its role in complex synthetic pathways, ensuring the identity, purity, and stability of this material is paramount to guaranteeing the quality, safety, and efficacy of the final product. A failure to control impurities or verify the material's integrity can lead to downstream reaction failures, the generation of toxic by-products, and significant regulatory challenges.

This application note provides a comprehensive guide to the essential analytical techniques for the robust quality control (QC) of 6-Chloro-2-fluoro-3-methylbenzoic acid. The methodologies are designed to be orthogonal, providing a self-validating system where different techniques confirm various quality attributes, from chemical structure to physical properties. The protocols are grounded in established analytical principles and are intended for researchers, scientists, and drug development professionals tasked with material characterization and release.

Compound Properties:

| Property | Value | Source |

| Chemical Name | 6-Chloro-2-fluoro-3-methylbenzoic acid | |

| CAS Number | 32890-90-7 | |

| Molecular Formula | C₈H₆ClFO₂ | |

| Molecular Weight | 188.58 g/mol | |

| Melting Point | 135 - 136 °C | |

| Appearance | White crystalline solid | [1] |

Integrated Quality Control Workflow

A robust QC strategy relies on multiple analytical techniques to assess different aspects of the material. The following workflow illustrates how a sample of 6-Chloro-2-fluoro-3-methylbenzoic acid would be processed from receipt to final disposition.

Caption: Integrated workflow for the quality control of 6-Chloro-2-fluoro-3-methylbenzoic acid.

Chromatographic Techniques for Purity and Assay

Chromatographic methods are the gold standard for assessing the purity of pharmaceutical ingredients by separating the main component from any process-related impurities or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity.[2] 6-Chloro-2-fluoro-3-methylbenzoic acid, being a moderately polar molecule due to its carboxylic acid and halogen functional groups, is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique is used for both quantitative assay (determining the exact amount of the compound) and for profiling impurities.

Protocol:

-

Instrumentation: A standard HPLC or UHPLC system with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[2]

-

Standard Preparation:

-

Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of 6-Chloro-2-fluoro-3-methylbenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

-

Working Standard (100 µg/mL): Pipette 1 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Diluent.[2]

-

-

Sample Preparation (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

-

Chromatographic Conditions: The following conditions are a robust starting point, adapted from methods for similar halogenated aromatic acids.[2][3]

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Industry standard for moderately polar analytes, providing good retention and resolution. |